REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][C:7]3[O:14][CH2:13][CH2:12][O:11][C:8]=3[CH:9]=2)[C:4](=O)[NH:3][CH:2]=1.O=P(Cl)(Cl)[Cl:18]>C1(C)C=CC=CC=1>[Cl:18][C:4]1[C:5]2[C:10](=[CH:9][C:8]3[O:11][CH2:12][CH2:13][O:14][C:7]=3[CH:6]=2)[N:1]=[CH:2][N:3]=1
|
Name
|
|
Quantity
|
1.114 g
|
Type
|
reactant
|
Smiles
|
N1=CNC(C2=CC3=C(C=C12)OCCO3)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
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Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=CC3=C(C=C12)OCCO3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.143 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |